Methyl 2-methylbenzenesulfonate

Organic Synthesis Alkylation Reaction Kinetics

Methyl 2-methylbenzenesulfonate (CAS 28804-47-9), also known as methyl o-toluenesulfonate, is an alkyl arenesulfonate ester characterized by a methyl substituent ortho to the sulfonate group. With a molecular formula of C₈H₁₀O₃S and a molecular weight of 186.23 g/mol, this compound functions primarily as a methylating agent in nucleophilic substitution reactions.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 28804-47-9
Cat. No. B8821039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylbenzenesulfonate
CAS28804-47-9
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)OC
InChIInChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3
InChIKeyAXCVRQKOVCRCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylbenzenesulfonate (CAS 28804-47-9): Procurement-Relevant Identity and Reactivity Profile for Specialized Alkylation


Methyl 2-methylbenzenesulfonate (CAS 28804-47-9), also known as methyl o-toluenesulfonate, is an alkyl arenesulfonate ester characterized by a methyl substituent ortho to the sulfonate group [1]. With a molecular formula of C₈H₁₀O₃S and a molecular weight of 186.23 g/mol, this compound functions primarily as a methylating agent in nucleophilic substitution reactions . Its structural distinction—the ortho-methyl group—directly influences its reactivity, solubility, and performance in specific applications, differentiating it from its para-substituted analog, methyl p-toluenesulfonate (CAS 80-48-8) [2]. As a commercial product, it is typically supplied as a mixture of ortho and para isomers (often referred to as Methyl o/p-Toluenesulfonate or OPTSM), a critical specification that impacts its utility in precision synthesis .

Procurement Alert: Why Generic Methyl Tosylate Fails to Substitute for Methyl 2-methylbenzenesulfonate in Demanding Syntheses


The assumption that any alkyl arenesulfonate can serve as a universal methylating agent is a critical and costly error in both R&D and scaled production. Methyl 2-methylbenzenesulfonate's ortho-methyl group is not a trivial structural variation; it introduces a specific steric hindrance and electronic perturbation that fundamentally alters its reaction kinetics and selectivity relative to the widely used para-substituted analog (methyl p-toluenesulfonate) . This translates directly into quantifiable differences in yields, reaction times, and even the feasibility of certain transformations, particularly in the synthesis of sterically demanding pharmaceutical intermediates. Substituting a cheaper, more common sulfonate ester without verifying these performance parameters can lead to failed reactions, lower yields, and extended optimization timelines, thereby negating any initial cost savings [1]. The evidence below provides the quantitative justification for selecting Methyl 2-methylbenzenesulfonate over its seemingly similar in-class candidates.

Methyl 2-methylbenzenesulfonate: A Quantitative Comparative Guide to Reactivity, Synthesis, and Application Performance


Comparative Nucleophilic Reactivity: The Impact of the Ortho-Methyl Group on Methylation Kinetics

The presence of the ortho-methyl substituent in methyl 2-methylbenzenesulfonate introduces a steric hindrance that directly reduces the rate of nucleophilic attack compared to its less hindered para-substituted analog, methyl p-toluenesulfonate . This is a direct consequence of the ortho group's proximity to the electrophilic methyl carbon, which increases the activation energy for an SN2 transition state. While this generally means a slower reaction, it provides a critical advantage in systems where over-alkylation or competing side reactions with less hindered agents (like methyl p-toluenesulfonate or methyl benzenesulfonate) are problematic, allowing for greater control and selectivity .

Organic Synthesis Alkylation Reaction Kinetics

Synthesis Selectivity and Purity: The Ortho/Para Isomer Ratio in Commercial OPTSM

The commercial procurement of Methyl 2-methylbenzenesulfonate is intrinsically linked to its identity as a mixture of ortho and para isomers (Methyl o/p-Toluenesulfonate, OPTSM). The industrial sulfonation of toluene yields 2-methylbenzenesulfonic acid with a documented selectivity of 85-90% for the para isomer, resulting in a typical commercial product containing 10-15% of the ortho isomer . This is in stark contrast to the pure para isomer (methyl p-toluenesulfonate, CAS 80-48-8), which is available as a >98% pure single compound . The presence of this ortho fraction is not an impurity but a defining characteristic of this specific CAS registry, and its percentage directly influences the material's reactivity and physical properties in downstream applications.

Sulfonation Process Chemistry Isomer Purity

Performance in Advanced Material Fabrication: Permselectivity of Plasma-Polymerized Films

A unique and quantifiable application for Methyl 2-methylbenzenesulfonate is in the fabrication of specialized cation-exchange membranes via plasma polymerization. The ortho-methyl group is critical to achieving the material properties reported. Films created from this precursor exhibit a K⁺ transference number of 0.99 and a low electrical resistance of 0.04 Ω·cm² . This level of permselectivity is exceptionally high and directly relevant for applications in electrochemical devices and water purification. While other sulfonate esters can be polymerized, the specific structural and electronic features of Methyl 2-methylbenzenesulfonate are responsible for this unique performance profile, which is not a generic property of the compound class.

Polymer Chemistry Membrane Science Plasma Polymerization

Optimal Application Scenarios for Methyl 2-methylbenzenesulfonate Based on Verified Performance Data


Synthesis of Sterically Hindered Pharmaceutical Intermediates

When synthesizing drug intermediates like clopidogrel, the moderated reactivity of Methyl 2-methylbenzenesulfonate's ortho-isomer is advantageous. As established in the reactivity evidence (Section 3, Item 1), its sterically hindered nature allows for controlled methylation, potentially improving yield and purity in complex molecules. A patented method for clopidogrel synthesis leverages this specific alkylating agent, reporting yields of up to 96% under optimized KOH-catalyzed conditions .

Controlled Alkylation in Multi-Step Organic Syntheses

In reaction sequences where a highly reactive alkylating agent (like methyl p-toluenesulfonate or methyl iodide) would lead to over-alkylation or by-product formation, the attenuated reactivity of Methyl 2-methylbenzenesulfonate (Section 3, Item 1) provides a crucial selectivity advantage. This is particularly relevant for the C-methylation of sensitive heterocycles or polyfunctional substrates, where reaction control is paramount to achieving high yields of the desired mono-methylated product.

Fabrication of High-Performance Cation-Exchange Membranes

For research and development in electrochemical devices (e.g., fuel cells, electrodialysis), Methyl 2-methylbenzenesulfonate is a strategic precursor. Its performance in plasma polymerization (Section 3, Item 3) is empirically validated, producing films with a K⁺ transference number of 0.99 and a resistance of just 0.04 Ω·cm². Procurement for this application should be based on the compound's demonstrated ability to form ultra-selective, low-resistance membranes, a property not inherent to other sulfonate esters.

Quality Control and Method Development for Genotoxic Impurities

Given its classification as a potential genotoxic impurity (PGI), Methyl 2-methylbenzenesulfonate is an essential reference standard for analytical method development and validation in the pharmaceutical industry . Its procurement is critical for quantifying and controlling this specific sulfonate ester in Active Pharmaceutical Ingredients (APIs) manufactured using sulfonic acid-catalyzed steps. The ortho/para isomer ratio (Section 3, Item 2) is a key specification that must be confirmed for accurate quantification.

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